molecular formula C25H28ClN3O4 B583925 Belotecan-d7 Hydrochloride CAS No. 1346598-22-8

Belotecan-d7 Hydrochloride

Cat. No.: B583925
CAS No.: 1346598-22-8
M. Wt: 477.009
InChI Key: SJKBXKKZBKCHET-RJGVUDMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Belotecan-d7 Hydrochloride is a deuterium-labeled derivative of Belotecan Hydrochloride, a semi-synthetic camptothecin analogue. It is primarily used in chemotherapy for treating small-cell lung cancer and ovarian cancer. The compound works by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Belotecan-d7 Hydrochloride involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yield and lower cost. The process involves large-scale reactions and purification techniques suitable for industrial settings .

Chemical Reactions Analysis

Types of Reactions

Belotecan-d7 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .

Scientific Research Applications

Belotecan-d7 Hydrochloride has several scientific research applications:

Mechanism of Action

Belotecan-d7 Hydrochloride exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for creating reversible single-strand breaks in DNA during replication and transcription. By stabilizing the cleavable complex of topoisomerase I-DNA, this compound prevents the religation of these breaks, leading to lethal double-stranded DNA breaks when encountered by the DNA replication machinery. This disruption in DNA replication ultimately causes apoptosis, or programmed cell death, in tumor cells .

Properties

IUPAC Name

(19S)-19-ethyl-10-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethyl]-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1/i2D3,3D3,14D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKBXKKZBKCHET-RJGVUDMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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